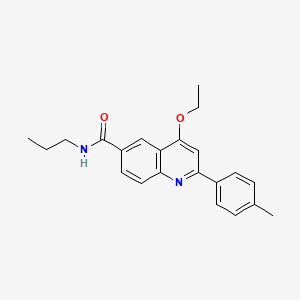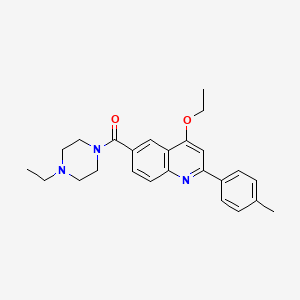
4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide, also known as EMPPC, is an organic compound with a wide range of potential applications in scientific research and experimentation. This molecule is of particular interest due to its unique structure that is composed of an aromatic ring system and two amide bonds. The structure of this compound lends itself to a variety of uses, from synthesizing other compounds to studying the effects of its components on biological systems.
Aplicaciones Científicas De Investigación
4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide has a wide range of potential applications in scientific research. One such application is in the field of drug delivery. It has been shown to be effective in the delivery of various drugs to target cells, as well as in the uptake of drugs by cells. Additionally, 4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide has been studied for its potential as an anti-inflammatory agent and for its antioxidant properties. It has also been studied as a potential treatment for various cancers, including prostate and breast cancer. Furthermore, 4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide has been studied as a potential treatment for Alzheimer’s disease, as it has been shown to inhibit the formation of amyloid plaques.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide is not yet fully understood. However, it is believed that the compound binds to certain receptors on the cell surface, which triggers a cascade of biochemical reactions that can lead to a variety of effects. For instance, it has been shown to activate certain pathways that can lead to the production of anti-inflammatory molecules, as well as molecules that can protect cells from oxidative stress. Additionally, it has been shown to inhibit the activity of certain enzymes, such as those involved in the formation of amyloid plaques.
Biochemical and Physiological Effects
4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, it has been shown to have neuroprotective effects, as it can protect neurons from damage caused by oxidative stress. Furthermore, it has been shown to have anti-diabetic effects, as it can reduce the levels of glucose in the bloodstream. Finally, it has been studied for its potential anti-Alzheimer’s disease effects, as it can inhibit the formation of amyloid plaques.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide has several advantages for use in laboratory experiments. Firstly, it is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it has a wide range of potential applications, making it a useful tool for researchers. However, there are some limitations to using 4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide in laboratory experiments. For instance, it is difficult to obtain in large quantities, and the effects of the compound can vary depending on the concentration. Furthermore, the effects of the compound on biological systems are still not fully understood, making it difficult to predict the results of experiments.
Direcciones Futuras
There are a number of potential future directions for research into 4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide. For instance, further studies could be conducted to better understand its mechanism of action, as well as to determine its potential therapeutic effects. Additionally, further studies could be conducted to determine its potential as an anti-inflammatory, antioxidant, and anti-cancer agent. Furthermore, further studies could be conducted to determine the potential of 4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide as a drug delivery system, as well as to determine its potential as a treatment for Alzheimer’s disease. Finally, further studies could be conducted to determine the potential of 4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide as a tool for studying the effects of other compounds on biological systems.
Métodos De Síntesis
4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide can be synthesized in several different ways. The most common method is to use a Grignard reagent to react with a quinoline-6-carboxylic acid. This reaction involves the addition of magnesium to the quinoline-6-carboxylic acid, followed by the addition of the propyl group and ethoxy group. The reaction is then followed by the addition of a base, such as sodium hydroxide, to form the desired product. The reaction is typically carried out in an aqueous solution, and can be performed in a variety of solvents.
Propiedades
IUPAC Name |
4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-12-23-22(25)17-10-11-19-18(13-17)21(26-5-2)14-20(24-19)16-8-6-15(3)7-9-16/h6-11,13-14H,4-5,12H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMAXXLMGCXNMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6555724.png)
![N-(2-ethoxyphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6555743.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6555745.png)
![N-(2-cyanophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6555748.png)
![N-(3-cyanophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6555751.png)
![methyl 2-(2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B6555762.png)
![3-ethyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6555766.png)

![3-(3-methylphenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B6555787.png)
![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6555789.png)

![4-ethoxy-N-[3-(furan-2-yl)propyl]-2-(4-methylphenyl)quinoline-6-carboxamide](/img/structure/B6555814.png)
![8-[4-ethoxy-2-(4-methylphenyl)quinoline-6-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6555816.png)
![4-ethoxy-2-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]quinoline-6-carboxamide](/img/structure/B6555821.png)